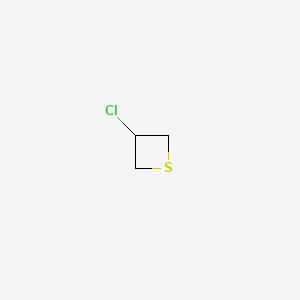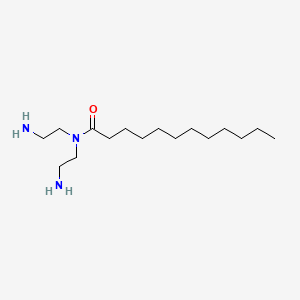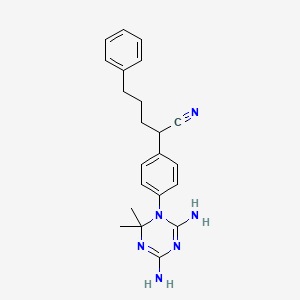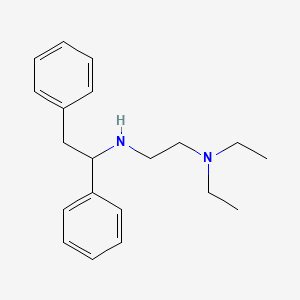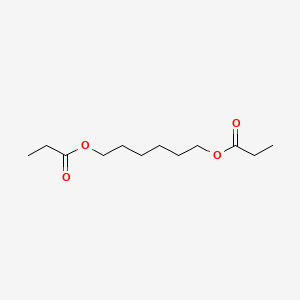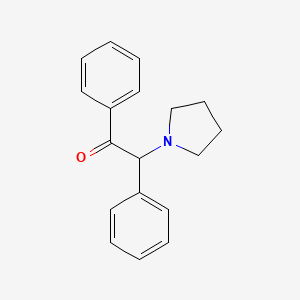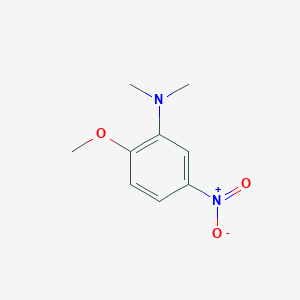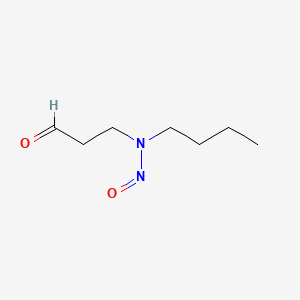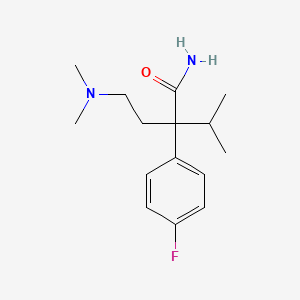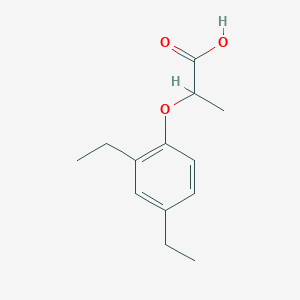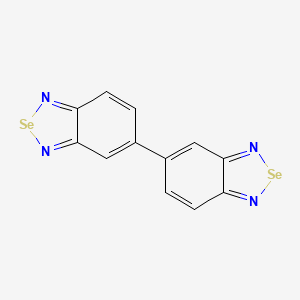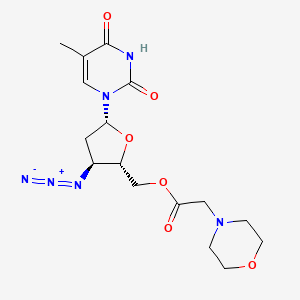
Thymidine, 3'-azido-3'-deoxy-, 5'-(4-morpholineacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is a synthetic nucleoside analog It is structurally similar to thymidine, a natural nucleoside found in DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) typically involves the following steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Protection: The 5’-hydroxyl group is protected using a protecting group like triphenylmethyl (Trt) chloride.
Morpholine Acetate Addition: The protected thymidine derivative is then reacted with morpholine acetate to introduce the 5’-(4-morpholineacetate) group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine acetate group.
Common Reagents and Conditions
Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO4)
Major Products Formed
Reduction: 3’-amino-3’-deoxythymidine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) has several scientific research applications:
Antiviral Research: It is used as a reverse transcriptase inhibitor in the study of HIV and other retroviruses.
Anticancer Research: The compound is investigated for its potential to inhibit DNA synthesis in cancer cells, leading to cell death.
Molecular Biology: It is used in studies involving DNA synthesis and repair mechanisms.
Microbial Studies: The compound has shown activity against certain bacterial strains, making it useful in antimicrobial research.
Mechanism of Action
The primary mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This leads to the inhibition of viral replication in the case of retroviruses and the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
3’-Amino-3’-deoxythymidine: A reduced form of the compound with similar biological activity.
5’-O-(triphenylmethyl)thymidine: Another thymidine analog with applications in anticancer research.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(4-morpholineacetate) is unique due to the presence of the morpholine acetate group at the 5’ position. This modification enhances its solubility and potentially its biological activity compared to other thymidine analogs .
Properties
CAS No. |
125762-97-2 |
|---|---|
Molecular Formula |
C16H22N6O6 |
Molecular Weight |
394.38 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C16H22N6O6/c1-10-7-22(16(25)18-15(10)24)13-6-11(19-20-17)12(28-13)9-27-14(23)8-21-2-4-26-5-3-21/h7,11-13H,2-6,8-9H2,1H3,(H,18,24,25)/t11-,12+,13+/m0/s1 |
InChI Key |
VUDHUKKUITYNHN-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCOCC3)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCOCC3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


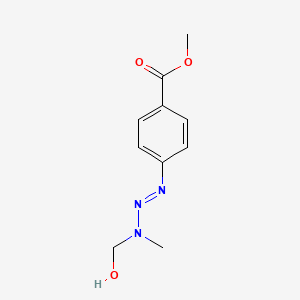
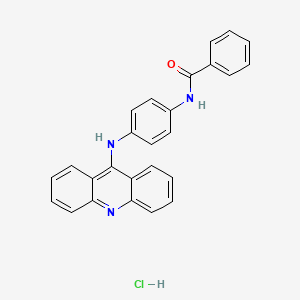
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
